
5-Benzyloxymethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO2. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a benzyloxymethyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the introduction of a benzyloxymethyl group to the indole ring. One common method is the reaction of 5-hydroxymethylindole with benzyl chloride in the presence of a base such as potassium carbonate. The resulting 5-benzyloxymethylindole is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, potassium carbonate
Major Products Formed
Oxidation: 5-Benzyloxymethyl-1H-indole-3-carboxylic acid.
Reduction: 5-Benzyloxymethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-Benzyloxymethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of indole derivatives’ biological activities, including their roles as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Benzyloxymethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors, including serotonin receptors and aryl hydrocarbon receptors, influencing cellular processes such as signal transduction and gene expression. The benzyloxymethyl group may enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative without the benzyloxymethyl group.
5-Hydroxymethyl-1H-indole-3-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a benzyloxymethyl group.
5-Methoxymethyl-1H-indole-3-carbaldehyde: Contains a methoxymethyl group instead of a benzyloxymethyl group
Uniqueness
5-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to its benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in synthetic and medicinal chemistry .
Properties
CAS No. |
887575-88-4 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-10-15-9-18-17-7-6-14(8-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |
InChI Key |
CAZFZSHTLLIQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


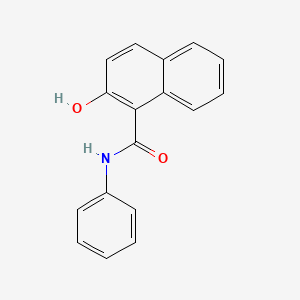
![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
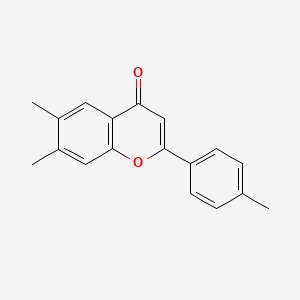

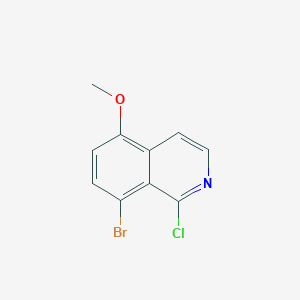
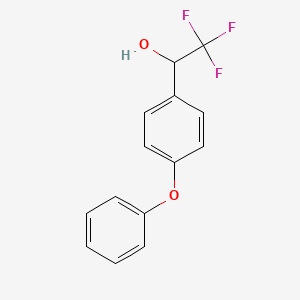
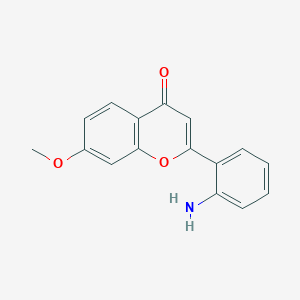
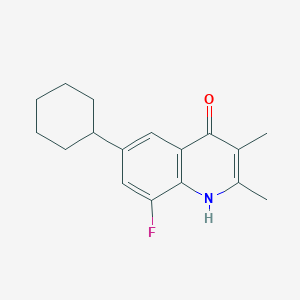
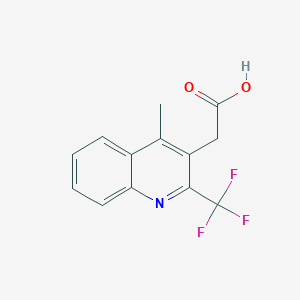
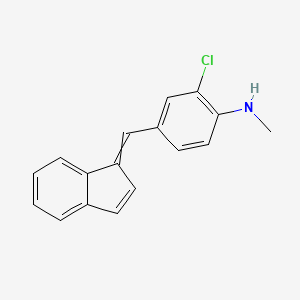
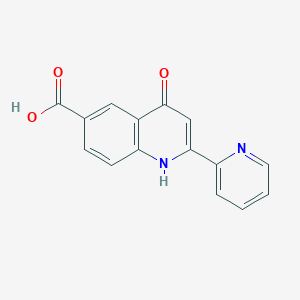

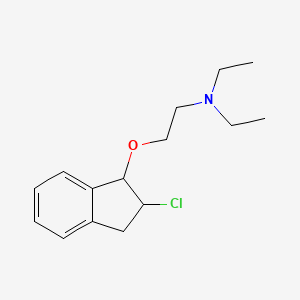
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
